Carbidopa Ethyl Ester
Description
Contextualization of Prodrug Strategies in Modern Pharmacology
The prodrug approach is a sophisticated strategy in drug design aimed at overcoming undesirable properties of a pharmacologically active molecule. nih.govewadirect.com A prodrug is a chemically modified, often inactive or less active, form of a parent drug that undergoes biotransformation in the body to release the active compound. ewadirect.comactamedicamarisiensis.ro This strategy is employed to enhance various pharmacokinetic and pharmacodynamic parameters.
Key Objectives of Prodrug Strategies:
Improved Solubility and Permeability: Many drug candidates exhibit poor water solubility or membrane permeability, hindering their absorption. nih.govmdpi.com Prodrugs can be designed to be more water-soluble or more lipophilic to facilitate absorption. researchgate.netmdpi.com
Enhanced Stability: Prodrugs can protect the active drug from chemical or enzymatic degradation before it reaches its target site. slideshare.netnumberanalytics.com
Prolonged Duration of Action: By controlling the rate of conversion to the active drug, prodrugs can extend the therapeutic effect and reduce dosing frequency. actamedicamarisiensis.roscirp.org
Site-Specific Delivery: Prodrugs can be designed to be activated by specific enzymes that are predominantly located in the target tissue, thereby increasing efficacy and reducing systemic side effects. actamedicamarisiensis.roslideshare.net
Reduced Toxicity and Side Effects: By masking the active part of the drug until it reaches the target, prodrugs can minimize off-target effects and associated toxicities. ewadirect.comnumberanalytics.com
Globally, a significant portion of marketed drugs are administered as prodrugs, highlighting the success and importance of this approach in modern pharmacology. ewadirect.comactamedicamarisiensis.ro
Theoretical Foundations of Esterification for Modulating Pharmacokinetic Properties
Esterification is a common and effective chemical modification used in prodrug design. scirp.orgmdpi.com It involves the formation of an ester linkage by reacting a hydroxyl or carboxyl group on the parent drug with an alcohol or a carboxylic acid, respectively. researchgate.net This modification temporarily masks the polar functional group, leading to significant changes in the physicochemical properties of the molecule.
The primary rationale for esterification in prodrug design is to increase the lipophilicity of the parent drug. researchgate.net Increased lipophilicity generally enhances the ability of a molecule to permeate cell membranes via passive diffusion, which can lead to improved absorption and bioavailability. researchgate.netmdpi.com
Once absorbed, the ester bond is designed to be cleaved by ubiquitous esterase enzymes present in the plasma, liver, and other tissues, releasing the active parent drug. acs.org The rate of this hydrolysis can be modulated by altering the structure of the ester group, allowing for control over the release kinetics of the active drug. scirp.org This enzymatic conversion is a critical step, and the design of an effective ester prodrug must ensure that the cleavage occurs at an appropriate rate to achieve the desired therapeutic concentration of the parent drug. acs.org
Overview of Carbidopa (B1219) Ethyl Ester as a Research Tool for Peripheral Decarboxylase Inhibition
Carbidopa Ethyl Ester is the ethyl ester derivative of carbidopa. Carbidopa itself is a potent inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme responsible for the peripheral conversion of levodopa (B1675098) to dopamine (B1211576). drugbank.com However, due to its chemical properties, carbidopa does not cross the blood-brain barrier. drugbank.com
In a research setting, this compound functions as a prodrug of carbidopa. biosynth.comcymitquimica.com The esterification of carbidopa's carboxylic acid group to form this compound increases its lipophilicity. This enhanced lipophilicity is intended to alter its absorption and distribution characteristics. Following administration in a research model, the ethyl ester group is hydrolyzed by esterases, releasing the active carbidopa.
The primary application of this compound in research is to study the effects of peripheral AADC inhibition. By preventing the premature conversion of levodopa to dopamine in the periphery, a greater proportion of levodopa is available to cross the blood-brain barrier. biosynth.com This makes this compound a valuable tool for investigating the pharmacokinetics and pharmacodynamics of levodopa-based therapeutic strategies in preclinical models of neurological disorders like Parkinson's disease. biosynth.commichaeljfox.org It allows researchers to explore the impact of sustained and controlled peripheral decarboxylase inhibition on levodopa bioavailability and its subsequent central nervous system effects.
Compound Properties
| Property | Carbidopa | This compound |
| Molecular Formula | C₁₀H₁₄N₂O₄ rndsystems.com | C₁₂H₁₈N₂O₄ |
| Molecular Weight ( g/mol ) | 226.23 rndsystems.com | 254.28 |
| Primary Function | Peripheral AADC Inhibitor drugbank.comrndsystems.com | Prodrug of Carbidopa biosynth.comcymitquimica.com |
| Key Structural Difference | Contains a carboxylic acid group | Carboxylic acid is esterified to an ethyl ester |
Research Findings Summary
| Study Focus | Key Finding | Reference |
| Levodopa Ethyl Ester (a similar prodrug) | Showed potential to overcome impaired absorption of levodopa due to higher solubility. | nih.gov |
| Etilevodopa (Levodopa Ethyl Ester) | Rapidly hydrolyzed by esterases and absorbed as levodopa, showing increased solubility and bioavailability. | mdpi.com |
| Transdermal Levodopa Prodrug | Use of levodopa ethyl ester in a transdermal system demonstrated steady levodopa blood levels in preclinical trials. | michaeljfox.org |
| This compound | Primarily recognized as a reference standard in pharmacokinetic studies and for quality control. The ethyl ester increases lipophilicity compared to carbidopa. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYOMTNVXXPNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620938 | |
| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91908-71-3 | |
| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Derivatization Research
Methodologies for the Synthesis of Carbidopa (B1219) Ethyl Ester
The synthesis of Carbidopa Ethyl Ester is rooted in classic organic chemistry reactions, primarily involving the formation of an ester from a carboxylic acid and an alcohol. Research explores various pathways and mechanisms to achieve this transformation efficiently.
The most common method for this type of synthesis is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid (Carbidopa) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com
The mechanism proceeds through several key steps:
Protonation : The acid catalyst protonates the carbonyl oxygen of the Carbidopa, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comchemguide.co.uk
Nucleophilic Attack : An ethanol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the newly added ethoxy group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.comchemguide.co.uk
Elimination : The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. chemguide.co.uk
Deprotonation : The protonated carbonyl of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product. masterorganicchemistry.comchemguide.co.uk
This entire process is reversible, and the equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk
A distinct synthetic route has been developed that utilizes methyldopa esters, such as Methyldopa Ethyl Ester, as a starting material to produce Carbidopa. google.comgoogle.com This method involves the reaction of the methyldopa ester with an oxaziridine compound. google.com In this process, the imido group of the methyldopa ester reacts with the oxaziridine to generate a methyldopa imines ester intermediate. google.com This intermediate is then subjected to hydrolysis to produce Carbidopa. google.comgoogle.com This innovative approach provides a novel pathway for the synthesis of Carbidopa, starting from its esterified form. google.com
For the oxaziridine-mediated synthesis of Carbidopa from methyldopa esters, specific parameters have been optimized to ensure high yield and product quality. google.com Research has identified preferable conditions for the reaction between the oxaziridine and the methyldopa ester. google.comgoogle.com
Key optimized parameters include:
Temperature : The reaction is preferably conducted at temperatures between 10°C and 45°C, with a more optimal range being 25°C to 35°C. google.com
Solvent Systems : Solvents such as methylene dichloride or ethylene dichloride are preferred. google.com The use of toluene has been identified as less desirable due to its high boiling point, which can lead to residual toluene in the final product. google.com
Molar Ratios : The ideal molar ratio of oxaziridine to the methyldopa ester is recommended to be in the range of 1.2:1 to 1.3:1. google.comgoogle.com
| Parameter | Recommended Condition | Rationale / Notes |
|---|---|---|
| Temperature | 25 - 35 °C | Optimal range for the reaction between oxaziridine and methyldopa ester. google.com |
| Solvent System | Methylene dichloride or Ethylene dichloride | Avoids high boiling points and potential for residual solvent impurities associated with toluene. google.com |
| Molar Ratio (Oxaziridine:Ester) | 1.2:1 to 1.3:1 | Ensures efficient conversion of the methyldopa ester. google.comgoogle.com |
Studies on the Chemical Hydrolysis and Regeneration of Carbidopa from its Ethyl Ester
The chemical hydrolysis of this compound is the reverse of the esterification process. This reaction regenerates the parent Carbidopa and ethanol. It is typically achieved by heating the ester with water in the presence of an acid catalyst. chemguide.co.uk Using a large excess of water helps to shift the chemical equilibrium in favor of the hydrolysis products. chemguide.co.uk
The acid-catalyzed hydrolysis of esters like this compound is a classic subject of kinetic studies. The reaction is typically found to follow pseudo-first-order kinetics because water, being the solvent, is present in a large and virtually constant concentration. youtube.com
The rate of the reaction can be expressed as: Rate = k [this compound]
A kinetic study would involve monitoring the disappearance of the ester or the appearance of the carboxylic acid (Carbidopa) over time at a constant temperature. youtube.com This can be done by taking aliquots from the reaction mixture at regular intervals and titrating the amount of carboxylic acid formed with a standard base. youtube.com The rate constant (k) can be determined by plotting the natural logarithm of the ester concentration versus time, which should yield a straight line with a slope of -k. researchgate.net
| Time (minutes) | Concentration of Carbidopa Formed (mol/L) | Concentration of Ester Remaining (mol/L) | ln[Ester Remaining] |
|---|---|---|---|
| 0 | 0.000 | 0.100 | -2.303 |
| 10 | 0.018 | 0.082 | -2.501 |
| 20 | 0.033 | 0.067 | -2.703 |
| 30 | 0.045 | 0.055 | -2.900 |
| 40 | 0.055 | 0.045 | -3.101 |
Characterization of Hydrolysis Products
This compound is a prodrug, meaning it is designed to undergo transformation within the body to release the active parent compound, carbidopa. The primary metabolic pathway for this activation is enzymatic hydrolysis, a reaction that cleaves the ester bond. This process is primarily mediated by carboxylesterases, with two major types playing significant roles in human drug metabolism: Human Carboxylesterase 1 (hCE1), which is highly expressed in the liver, and Human Carboxylesterase 2 (hCE2), which is predominantly found in the small intestine.
The hydrolysis of this compound yields two primary products: the active drug, carbidopa, and ethanol. The ethyl ester group is susceptible to cleavage by these gastrointestinal and liver enzymes.
Under certain conditions, such as in acidic liquid formulations, the resulting carbidopa can undergo further degradation. The primary degradation products identified are hydrazine (B178648) and 3,4-dihydroxyphenylacetone (DHPA). google.com It is believed that carbidopa degrades into these two substances in equal proportions. google.com
The characterization of these hydrolysis and degradation products is crucial for understanding the compound's metabolic fate and stability.
Table 1: Hydrolysis and Degradation Products of this compound
| Product Name | Molecular Formula | Molecular Weight (g/mol) | Formation Pathway |
|---|---|---|---|
| Carbidopa | C₁₀H₁₄N₂O₄ | 226.23 | Enzymatic hydrolysis of the ethyl ester bond |
| Ethanol | C₂H₆O | 46.07 | Enzymatic hydrolysis of the ethyl ester bond |
| Hydrazine | H₄N₂ | 32.05 | Acid-catalyzed degradation of Carbidopa |
| 3,4-dihydroxyphenylacetone (DHPA) | C₉H₁₀O₃ | 166.17 | Acid-catalyzed degradation of Carbidopa |
Structural Elucidation of Synthetic Intermediates and Analogues
The synthesis of carbidopa and its analogues, such as the ethyl ester, involves multi-step processes that generate key intermediates. A notable synthetic route for carbidopa involves the reaction of a methyldopa ester, such as α-Methyldopa ethyl ester, with an oxaziridine. google.comgoogle.com This reaction produces a crucial synthetic intermediate, methyldopa imine ester, which is subsequently hydrolyzed to yield carbidopa. google.comgoogle.com
The structural elucidation of these synthetic intermediates and related analogues is essential to confirm their identity and purity. This is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight of the synthesized compounds.
Table 2: Spectroscopic Data for a Key Synthetic Intermediate: Methyldopa Imine Ester
| Technique | Data Type | Expected Observations/Signals |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons of the dihydroxyphenyl ring, the methyl group protons, and protons of the ester group. The formation of the imine bond would alter the chemical shift of adjacent protons compared to the starting material. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbonyl carbon of the ester, carbons of the aromatic ring, the methyl carbon, and the quaternary carbon. The carbon involved in the C=N bond of the imine would have a characteristic chemical shift. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | A molecular ion peak [M]+ or protonated molecule peak [M+H]+ corresponding to the exact molecular weight of the methyldopa imine ester. Fragmentation patterns would provide further structural evidence. |
Compound Index
Enzymatic Activation Pathways of Carbidopa (B1219) Ethyl Ester
Carbidopa ethyl ester is a prodrug of carbidopa, meaning it is an inactive compound that is converted into the active drug, carbidopa, within the body. The presence of the ethyl ester group increases the molecule's lipophilicity compared to carbidopa, which can influence its pharmacokinetic properties. The therapeutic activity of this compound is entirely dependent on its bioactivation to carbidopa.
The primary metabolic pathway for the activation of this compound is enzymatic hydrolysis, a reaction that cleaves the ester bond to release carbidopa and ethanol. This process is mediated by a class of enzymes known as carboxylesterases (CES). nih.govresearchgate.net Carboxylesterases are part of the serine hydrolase superfamily and are crucial for the metabolism of many ester-containing drugs and prodrugs. nih.govresearchgate.net
In humans, two major carboxylesterases, hCE1 and hCE2, play a significant role in drug metabolism. Their distinct tissue distribution is key to understanding the activation of orally administered ester prodrugs. nih.gov
Human Carboxylesterase 1 (hCE1): This enzyme is highly expressed in the liver, with significantly lower levels found elsewhere. nih.gov It is a primary site for the first-pass metabolism of many drugs absorbed from the gastrointestinal tract. washington.edu
Human Carboxylesterase 2 (hCE2): In contrast to hCE1, hCE2 is predominantly expressed in the small intestine. nih.govresearchgate.net Its location makes it instrumental in the initial metabolism of ester-containing compounds before they even enter systemic circulation. researchgate.net
The activation of an ester prodrug like this compound likely involves sequential action by these enzymes. After oral administration, hCE2 in the intestine can initiate hydrolysis, and any remaining prodrug that is absorbed into the bloodstream is then transported to the liver, where the highly abundant hCE1 can complete the conversion to active carbidopa. nih.govresearchgate.net
Table 1: Key Human Carboxylesterases in Prodrug Activation
| Enzyme | Primary Location | Role in Metabolism |
| hCE1 | Liver | High-capacity hydrolysis of absorbed ester prodrugs. nih.gov |
| hCE2 | Small Intestine | Initial hydrolysis of oral ester prodrugs during absorption. nih.govresearchgate.net |
In vitro studies using tissue homogenates are essential for characterizing the metabolic stability and activation of prodrugs. These preparations contain the enzymes present in specific tissues, such as the liver or gastrointestinal tract, allowing for controlled experiments on metabolic pathways. acs.org
Studies on various ester prodrugs have demonstrated that the rate of hydrolysis can vary significantly based on the structure of the ester group and the specific enzymes present in the tissue homogenate. For instance, research on a series of 6-diazo-5-oxo-l-norleucine (B1670411) (DON) prodrugs showed that compounds with methyl and ethyl esters were unstable in gastrointestinal homogenates, indicating rapid hydrolysis, while those with bulkier tert-butyl esters were significantly more stable. acs.org This highlights that the ethyl ester moiety is readily cleaved by gastrointestinal enzymes.
Another patent application described an in vitro experiment to assess the inhibitory effect of carbidopa propyl ester on dopa-decarboxylase activity using a porcine liver homogenate. google.com The methodology implies that the ester prodrug is first hydrolyzed by the esterases within the liver homogenate to release the active carbidopa, which then inhibits the target enzyme. google.com Such studies confirm that liver tissue contains the necessary enzymatic machinery for the bioactivation of carbidopa ester prodrugs.
Table 2: Illustrative Metabolic Stability of Ester Prodrugs in Tissue Homogenates
| Prodrug Type | Tissue Homogenate | Finding | Implication for this compound |
| Ethyl Ester Prodrugs | Gastrointestinal acs.org | Found to be unstable (<10% remaining at 1 hr). acs.org | Suggests rapid hydrolysis by intestinal carboxylesterases (e.g., hCE2). |
| Propyl Ester Prodrug | Porcine Liver google.com | Hydrolyzed to release active inhibitor. google.com | Confirms that liver carboxylesterases (e.g., hCE1) can activate carbidopa esters. |
| tert-Butyl Ester Prodrugs | Gastrointestinal acs.org | Found to be stable (>50% remaining at 1 hr). acs.org | Demonstrates that the ethyl ester group is more susceptible to hydrolysis than bulkier ester groups. |
Molecular Basis of Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition by Carbidopa
Once activated, carbidopa exerts its therapeutic effect by inhibiting the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. patsnap.comnih.gov This enzyme is dependent on pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor for its catalytic activity. wikipedia.orgnih.gov
Carbidopa functions as an irreversible inhibitor of AADC. nih.govdovepress.comopenbiochemistryjournal.com The mechanism of inhibition involves the hydrazine (B178648) moiety (-NH-NH2) of the carbidopa molecule. proteopedia.org This group forms a stable hydrazone linkage with the aldehyde group of the PLP cofactor, which is normally bound to a lysine (B10760008) residue in the enzyme's active site as a Schiff base. wikipedia.orgproteopedia.org
This reaction permanently deactivates the PLP cofactor, rendering the AADC enzyme molecule inactive. dovepress.comdovepress.com Because carbidopa cannot cross the blood-brain barrier, its inhibitory action is confined to peripheral tissues. proteopedia.orgebmconsult.com This prevents the premature conversion of L-DOPA to dopamine (B1211576) in the periphery, allowing more L-DOPA to reach the central nervous system. patsnap.comebmconsult.com
The binding of carbidopa to the AADC active site involves several specific molecular interactions that stabilize the enzyme-inhibitor complex. The catalytically active form of AADC is a homodimer, with the active site located at the interface between the two monomers. proteopedia.org
Structural studies of the AADC-inhibitor complex reveal key interactions:
The catechol ring of carbidopa fits into the substrate-binding pocket, where it interacts with active site residues such as Ile101' and Phe103'. proteopedia.org
The 4'-hydroxyl group of the catechol ring forms a hydrogen bond with the residue Threonine 82 (Thr82). proteopedia.org
The carboxylate group of carbidopa binds to Histidine 192 (His192), a highly conserved residue among PLP-dependent decarboxylases. proteopedia.org
Recent structural and simulation studies of human AADC have provided further insight into the enzyme's dynamics. The enzyme possesses a highly flexible catalytic loop (CL). nih.gov Upon the binding of a substrate or inhibitor, this loop is captured in a closed state, shielding the active site from the solvent and stabilizing the catalytically competent complex. nih.gov This conformational change is essential for catalysis and highlights how the binding of an inhibitor like carbidopa can lock the enzyme in an inactive state. nih.gov
Table 3: Key Residue Interactions in the AADC-Carbidopa Complex
| Carbidopa Moiety | Interacting AADC Residue | Type of Interaction |
| Hydrazine Group | Pyridoxal 5'-Phosphate (PLP) | Covalent Hydrazone Linkage proteopedia.org |
| Catechol Ring | Ile101', Phe103' | Substrate Pocket Binding proteopedia.org |
| 4'-Hydroxyl Group | Threonine 82 (Thr82) | Hydrogen Bond proteopedia.org |
| Carboxylate Group | Histidine 192 (His192) | Ionic/Hydrogen Bond proteopedia.org |
Investigation of this compound's Modulatory Effects on Other Metabolic Enzymes
The inhibitory action of carbidopa is not entirely specific to AADC. Because its mechanism relies on the irreversible binding to the PLP cofactor, carbidopa has the potential to inhibit other PLP-dependent enzymes. dovepress.comnih.gov This lack of absolute specificity can lead to the modulation of other metabolic pathways. bmbreports.org
Research has identified at least two other enzymes that can be affected by carbidopa:
Histidine Decarboxylase (HDC): Similar to AADC, HDC is a PLP-dependent enzyme responsible for the synthesis of histamine (B1213489) from histidine. dovepress.comnih.gov Studies have shown that carbidopa can irreversibly bind to and deactivate HDC, leading to a potential reduction in histamine synthesis. dovepress.comdovepress.com
Dopa Aminotransferase: An in vitro study using human and rat liver homogenates found that carbidopa (referred to by its research code, MK 486) inhibited the activity of Dopa aminotransferase. researchgate.net
The inhibition of these other enzymes is a consequence of carbidopa's fundamental mechanism of action targeting the ubiquitous PLP cofactor. nih.govdovepress.com
In Silico Approaches to Phenylalanine Hydroxylase (PAH) Binding and Inhibition
In silico research, utilizing computational methods like molecular docking and dynamics simulations, has been employed to investigate the interaction between this compound and Phenylalanine Hydroxylase (PAH). dergipark.org.tr PAH is the enzyme responsible for converting L-phenylalanine to L-tyrosine, a precursor in the dopamine synthesis pathway. dergipark.org.tr The inhibition of PAH is explored as a potential strategy to modulate L-DOPA levels in therapeutic contexts. dergipark.org.tr
A study involving virtual screening and molecular docking was conducted to assess the binding affinity of Carbidopa and structurally similar compounds, including this compound, to the active site of PAH. dergipark.org.trresearchgate.net The objective was to understand potential interference with the synthesis of L-DOPA's precursors. dergipark.org.tr In this research, the crystallographic structure of L-DOPA-bound human PAH (PDB ID: 6PAH) served as the target protein for docking simulations. researchgate.net this compound was identified as ligand 'E' in a series of compounds screened for their therapeutic potential. dergipark.org.tr
Table 1: Summary of In Silico Study on PAH Interaction
| Parameter | Description |
|---|---|
| Target Enzyme | Phenylalanine Hydroxylase (PAH) (EC 1.14.16.1) dergipark.org.tr |
| Ligand Studied | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate (this compound) dergipark.org.tr |
| Computational Methods | Virtual Screening, Molecular Docking, Molecular Dynamics Simulation dergipark.org.trresearchgate.net |
| Objective | To explore the binding affinity and interaction of Carbidopa-related compounds with the PAH active site. dergipark.org.tr |
| Protein Structure | Human PAH (PDB ID: 6PAH) obtained from the Protein Data Bank. researchgate.net |
Potential Interactions with Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO) Pathways
The interaction of this compound with the Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO) pathways is primarily indirect, stemming from its nature as a prodrug of carbidopa. Carbidopa's principal mechanism of action is the inhibition of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). nih.gov This enzyme is responsible for the peripheral conversion of levodopa (B1675098) into dopamine. google.com
By inhibiting AADC, carbidopa prevents the peripheral breakdown of levodopa. mdpi.com This action has significant downstream effects on other metabolic pathways, including those mediated by COMT and MAO. ulb.ac.id
Interaction with the COMT Pathway: COMT is a major enzyme involved in the metabolism of levodopa and catecholamines, including dopamine. wikidoc.orgnih.gov When AADC is inhibited by carbidopa, the metabolism of levodopa is shifted towards the COMT pathway, leading to an increase in the formation of the metabolite 3-O-methyldopa. ulb.ac.id This redirection of levodopa metabolism makes the co-administration of COMT inhibitors a therapeutic strategy to increase the plasma half-life and central bioavailability of levodopa. nih.gov Therefore, while this compound is not a direct COMT inhibitor, its active metabolite, carbidopa, significantly influences the substrate flow through the COMT pathway.
Interaction with the MAO Pathway: The MAO enzyme system, particularly MAO-B, is crucial for the degradation of dopamine in the brain. nih.govunits.it Peripherally, both MAO and COMT are involved in dopamine metabolism. google.com The administration of carbidopa (from its prodrug, this compound) reduces the peripheral synthesis of dopamine from levodopa. scbdd.com This, in turn, decreases the amount of peripheral dopamine available as a substrate for MAO. Studies examining the drug interactions between levodopa, carbidopa, and MAO inhibitors have shown that carbidopa can prevent hypertensive reactions by inhibiting the peripheral formation of dopamine, which would otherwise be a substrate for MAO. scbdd.comnih.gov The primary interaction is therefore a reduction in substrate availability for the MAO enzyme system in the periphery as a consequence of AADC inhibition.
Table 2: Overview of Indirect Interactions with COMT and MAO
| Enzyme Pathway | Role | Indirect Interaction with Carbidopa (from this compound) |
|---|---|---|
| COMT | Metabolizes levodopa to 3-O-methyldopa. ulb.ac.id | AADC inhibition by carbidopa increases the proportion of levodopa metabolized by COMT. ulb.ac.id |
| MAO | Metabolizes dopamine. google.comnih.gov | AADC inhibition by carbidopa reduces the peripheral production of dopamine from levodopa, thus decreasing substrate availability for MAO. scbdd.com |
Pharmacological Research Perspectives on Prodrug Design and Biological Barriers
Strategies for Enhanced Membrane Permeability and Cellular Uptake via Esterification
Esterification is a widely used prodrug strategy to temporarily modify the physicochemical properties of a drug, primarily to enhance its ability to cross lipid-rich biological membranes. mdpi.com This approach involves converting a polar functional group, such as a carboxylic acid, into a less polar ester. This modification increases the molecule's lipophilicity, a key factor in improving membrane permeability. mdpi.comresearchgate.net For carbidopa (B1219), the addition of an ethyl ester group aims to facilitate its absorption and transport.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to predict the relationship between the chemical structure of a molecule and its biological activity. ijcce.ac.ir A central parameter in QSAR studies for membrane permeability is lipophilicity, often expressed as the logarithm of the partition coefficient (logP). ijcce.ac.irnih.gov By systematically altering the structure of a lead compound and calculating its logP, researchers can optimize its lipophilicity for better membrane permeation. ub.edu
Table 1: Comparison of Physicochemical Properties This table is generated based on available data and general principles of medicinal chemistry.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Calculated logP | Biological Role |
|---|---|---|---|---|---|
| Carbidopa | C₁₀H₁₄N₂O₄ | 226.23 | Carboxylic Acid, Hydrazine (B178648) | ~0.5 | AADC Inhibitor |
| Carbidopa Ethyl Ester | C₁₂H₁₈N₂O₄ | 254.28 | Ethyl Ester, Hydrazine | ~1.2 | Prodrug of Carbidopa |
| Levodopa (B1675098) | C₉H₁₁NO₄ | 197.19 | Carboxylic Acid, Amine | - | Dopamine (B1211576) Precursor google.com |
| Levodopa Ethyl Ester | C₁₁H₁₅NO₄ | 225.24 | Ethyl Ester, Amine | - | Prodrug of Levodopa |
Passive diffusion is the primary mechanism by which lipophilic molecules cross biological membranes, moving from an area of higher concentration to one of lower concentration without the need for cellular energy. mdpi.comnih.gov This process is governed by the molecule's physicochemical properties, including its size, polarity, and lipophilicity. mdpi.com By converting carbidopa's polar carboxylic acid group into a more lipophilic ethyl ester, the resulting prodrug is better suited to dissolve in and traverse the lipid bilayer of cell membranes, such as those lining the gastrointestinal tract. semanticscholar.orggoogle.com
The increased lipophilicity of this compound is expected to facilitate its passive diffusion across the intestinal epithelium following oral administration. semanticscholar.org Research has shown that masking polar groups through esterification is a successful strategy for enhancing the intestinal absorption of many drugs. researchgate.net Similarly, once in the bloodstream, the enhanced lipophilicity could theoretically aid in crossing the BBB, although this is a more complex barrier. nih.gov The movement across the membrane is a spontaneous process driven by the concentration gradient. nih.gov After crossing the membrane, the prodrug must be converted back to the active parent compound, carbidopa, by intracellular or plasma enzymes called esterases. alquds.edu
Research on Blood-Brain Barrier (BBB) Transport Mechanisms for Prodrugs
The blood-brain barrier (BBB) is a highly specialized and restrictive barrier that protects the brain from potentially harmful substances in the bloodstream. nih.govsemanticscholar.org It is formed by brain microvascular endothelial cells interconnected by tight junctions, which severely limit paracellular movement (between cells). nih.govnih.gov Therefore, for a neurological agent to be effective, it must be able to cross this barrier, either through passive diffusion or by hijacking specific transport systems. google.comsemanticscholar.org
While increasing lipophilicity can enhance passive diffusion, another advanced strategy involves designing prodrugs to be recognized by specific influx transporters at the BBB. semanticscholar.orgmdpi.com These transporters are responsible for carrying essential nutrients like amino acids, glucose, and organic anions into the brain. nih.govmdpi.com
For example, levodopa itself crosses the BBB using the large neutral amino acid (LNAA) transporter. semanticscholar.orggoogle.com Prodrug strategies for other neurological agents have successfully targeted transporters like the glucose transporter (GLUT1) or organic anion-transporting polypeptides (OATPs). nih.govmdpi.com By attaching a drug to a molecule that is a known substrate for one of these transporters, the drug can be ferried across the BBB. nih.govalquds.edu Research into carbidopa prodrugs explores similar concepts, aiming to create derivatives that could be actively transported into the CNS, potentially increasing their concentration at the target site beyond what passive diffusion alone could achieve. nih.govcerradopub.com.br While carbidopa's primary role is peripheral, ensuring some level of CNS penetration can be beneficial. nih.govmdpi.com
To study and predict how a prodrug like this compound might cross the BBB, researchers rely on various in vitro models. These models provide a controlled environment to assess permeability and transport mechanisms without the complexities and costs of in vivo animal studies. nih.govirbm.com
Common in vitro models include:
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. nih.govmdpi.com It is a high-throughput method used early in drug discovery to estimate passive diffusion potential. nih.gov
Cell-Based Models: These models use monolayers of endothelial cells, often co-cultured with other brain cells like astrocytes, to create a more biologically relevant barrier. nih.govirbm.com Cell lines such as Caco-2 (for intestinal barrier) and Madin-Darby Canine Kidney (MDCK) cells are used, as well as primary porcine or human brain endothelial cells. mdpi.comirbm.com These models can assess both passive diffusion and the activity of influx and efflux transporters. nih.govirbm.com They often measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cellular tight junctions, a key characteristic of the BBB. irbm.com
These models allow for the ranking of different prodrug candidates based on their permeability, helping to select the most promising compounds for further preclinical development. irbm.com
Table 2: Common In Vitro Models for Permeability Assessment This table summarizes information on widely used in vitro models.
| Model Type | Description | Assesses | Key Features |
|---|---|---|---|
| PAMPA | An artificial lipid-infused filter separates a donor and acceptor well. nih.gov | Passive Diffusion | High-throughput, low cost, non-cellular. nih.govmdpi.com |
| Caco-2 Cells | Monolayer of human colorectal adenocarcinoma cells. mdpi.com | Passive and Active Transport (Intestinal) | Differentiates into a polarized monolayer resembling intestinal epithelium. mdpi.com |
| MDCK Cells | Monolayer of Madin-Darby canine kidney epithelial cells. mdpi.com | Passive and Active Transport | Often transfected to express specific human transporters. mdpi.com |
| Primary Brain Endothelial Cells | Cells isolated from animal (e.g., porcine) or human brains. irbm.com | Passive and Active Transport (BBB) | Considered a gold standard for in vitro BBB modeling; forms tight junctions and expresses relevant transporters. nih.govirbm.com |
Preclinical Metabolic Disposition of this compound and Related Prodrugs
The metabolic disposition of a prodrug is a critical aspect of its preclinical evaluation. This involves studying its absorption, distribution, metabolism, and excretion (ADME) to understand its journey through the body. For this compound, the key metabolic step is its conversion back to the active drug, carbidopa.
This bioconversion is primarily mediated by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. ethernet.edu.et The rate of this hydrolysis is crucial; the prodrug must remain stable enough to be absorbed and reach its target site before it is fully converted. semanticscholar.orgnih.gov If conversion is too rapid, the benefits of the prodrug (e.g., enhanced permeability) are lost. semanticscholar.org If it's too slow, the active drug may not be released in sufficient concentrations to be effective.
Identification of Metabolic Pathways and Key Metabolites in Preclinical Models
This compound is a prodrug of carbidopa, meaning it is an inactive derivative designed to be converted into the active drug, carbidopa, within the body. biosynth.com The primary metabolic reaction is the enzymatic hydrolysis of the ethyl ester group. This process, catalyzed by esterase enzymes prevalent in the plasma, liver, and gastrointestinal tract, cleaves the ester bond to release carbidopa and ethanol. mdpi.comscirp.org
Once converted to carbidopa, the compound follows the established metabolic pathways of its parent drug. Research in preclinical models, including rats, dogs, and Rhesus monkeys, has identified several major urinary metabolites of carbidopa. nih.gov The metabolic processes primarily involve the modification of the hydrazine group and the catechol ring structure. nih.gov
A significant metabolic pathway for carbidopa involves the loss of the hydrazine functional group. nih.gov Further biotransformation includes O-methylation, dehydroxylation, and oxidation. Studies analyzing urinary radioactivity and gas chromatography of pooled urine in preclinical species have quantified the distribution of these metabolites. nih.gov For instance, 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid (Metabolite II) accounted for approximately 10% of urinary radioactivity in both humans and monkeys and 16% in dogs. nih.gov Similarly, 2-methyl-3,4-dihydroxyphenylpropionic acid (Metabolite III) represented 10%, 17%, and 19% of urinary radioactivity in humans, monkeys, and dogs, respectively. nih.gov The metabolite 3-hydroxy-alpha-methylphenylpropionic acid (Metabolite VII) was found to be around 10% in humans and monkeys, but closer to 20% in rats. nih.gov
Key metabolites identified in these preclinical models are detailed in the table below.
| Metabolite Name | Preclinical Model(s) |
| 2-methyl-3,4-dihydroxyphenylpropionic acid | Monkey, Dog |
| 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid | Monkey, Dog |
| 3,4-dihydroxyphenylacetone | Dog |
| 2-methyl-3-(3'-methoxy-4'-hydroxyphenyl)lactic acid | Dog |
| 2-methyl-3-(3',4-dihydroxyphenyl)lactic acid | Dog |
| 3-hydroxy-alpha-methylphenylpropionic acid | Monkey, Rat |
This table summarizes major carbidopa metabolites identified in the urine of various preclinical species, which are the expected downstream metabolites following the hydrolysis of this compound. Data sourced from research on carbidopa metabolism. nih.gov
Evaluation of Enzymatic Stability in Simulated Biological Environments
The efficacy of an ester prodrug like this compound is highly dependent on its stability and rate of conversion to the active parent drug. scirp.org The evaluation of its enzymatic stability, particularly in simulated biological environments, is a critical aspect of preclinical research. These studies utilize in vitro models to predict the prodrug's in vivo pharmacokinetic behavior. scirp.org
The primary mechanism for the activation of this compound is enzymatic hydrolysis of the ester bond, a reaction catalyzed by carboxylesterases. scirp.org These enzymes are abundant in most tissues, including the liver and intestine, as well as in plasma. mdpi.comscirp.org Plasma stability assays are a standard method for assessing the metabolic stability of ester prodrugs, where the compound is incubated in plasma samples to measure its degradation over time. scirp.org
The rate of enzymatic hydrolysis can be species-dependent. researchgate.net Studies on analogous L-dopa esters have shown that the hydrolytic rate is significantly faster in rat plasma compared to dog or human plasma. researchgate.net Interestingly, for some esters, human plasma has been observed to have a rate-decelerating effect on hydrolysis compared to simple aqueous buffer solutions, a phenomenon potentially attributed to the binding of the prodrug to plasma proteins. researchgate.net The stability is also pH-dependent, with hydrolysis kinetics varying in different environments, such as the acidic conditions of the stomach versus the more neutral pH of the intestine. science.gov For instance, under forced degradation studies in acidic conditions (0.1 M HCl at 60°C), this compound was found to hydrolyze to carbidopa with a half-life of approximately 8 hours.
| Simulated Environment | Key Enzymatic Process | Factors Influencing Stability |
| Simulated Gastric Fluid (pH ~1-2) | Acid-catalyzed hydrolysis | pH, temperature science.gov |
| Simulated Intestinal Fluid (pH ~6-7.4) | Enzymatic hydrolysis by intestinal esterases | pH, enzyme concentration, substrate structure mdpi.comscirp.org |
| Plasma (Human, Rat, Dog) | Enzymatic hydrolysis by plasma esterases | Species-specific enzyme activity, plasma protein binding researchgate.net |
This table outlines the key environments and factors evaluated in determining the stability of this compound. The rate of conversion to carbidopa is influenced by the specific biochemical conditions of each environment.
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatography, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), stands as a cornerstone for the analysis of Carbidopa (B1219) Ethyl Ester. These methods allow for the effective separation of the ester from its parent compound, carbidopa, other derivatives, and matrix components, enabling precise quantification.
The development of robust HPLC methods is essential for the routine analysis of Carbidopa and its esters. While specific methods for Carbidopa Ethyl Ester are not extensively detailed in publicly available literature, established methods for the simultaneous quantification of carbidopa and levodopa (B1675098) provide a strong foundation for developing and validating such procedures. These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines. nih.govhacettepe.edu.tr
A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 column. nih.govresearchgate.netnih.gov Method parameters are optimized to achieve adequate separation and peak shape. For instance, a gradient elution method using an end-capped RP-18 column can successfully separate carbidopa from other anti-Parkinson drugs. nih.gov Key parameters from a validated method for carbidopa and levodopa are summarized below, which could be adapted for this compound analysis.
| Parameter | Condition |
| Column | Ace C18 (4.6 x 250 mm, 5 μm) hacettepe.edu.tr |
| Mobile Phase | 50 mM KH₂PO₄ (pH 2.3) hacettepe.edu.tr |
| Flow Rate | 1.2 mL/min hacettepe.edu.tr |
| Detection | UV at 280 nm hacettepe.edu.tr |
| Column Temperature | 35.0 °C nih.gov |
| Injection Volume | 20-30 µL nih.govdergipark.org.tr |
Validation of such methods typically demonstrates linearity over a specified concentration range, with correlation coefficients (R²) greater than 0.999. nih.govhacettepe.edu.tr Accuracy is often confirmed through recovery studies, with mean recoveries expected to be within a narrow range, for example, 99.55% for carbidopa. hacettepe.edu.tr Precision, assessed by intra-day and inter-day variations, should show a relative standard deviation (RSD) of less than 2%. amazonaws.com The limits of detection (LOD) and quantification (LOQ) are also determined to establish the method's sensitivity. hacettepe.edu.trresearchgate.net For carbidopa, LOD and LOQ values have been reported as 1.31 μg/mL and 3.96 μg/mL, respectively. hacettepe.edu.tr
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolite profiling due to its high sensitivity and selectivity, enabling the identification and quantification of compounds in complex biological matrices like plasma. researchgate.netsemanticscholar.org While specific metabolite profiling of this compound is not widely documented, studies on carbidopa and its prodrugs, such as foscarbidopa, provide significant insights into the expected metabolic pathways and analytical strategies.
A recent study comparing the metabolite profiles of foslevodopa/foscarbidopa with levodopa/carbidopa intestinal gel in human plasma utilized high-resolution mass spectrometry (LC-HRMS). nih.gov The analysis identified carbidopa and its known metabolites, such as 3-O-methyldopa (3-OMD), 3,4-dihydroxyphenylacetone (DHPA), and vanillacetic acid. nih.gov These findings suggest that the metabolic profile of carbidopa is consistent regardless of the prodrug form, indicating that this compound would likely undergo hydrolysis to carbidopa before further metabolism. nih.gov
Ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the simultaneous quantification of carbidopa and its related compounds, including other esters like levodopa methyl ester (LDME), in human plasma. mdpi.com These methods often employ a simple protein precipitation step for sample cleanup. mdpi.comnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high specificity. rug.nl
Table of LC-MS/MS Method Parameters and Performance
| Parameter | Value/Condition |
|---|---|
| Sample Preparation | Protein Precipitation mdpi.comnih.gov |
| Chromatography | UHPLC mdpi.com |
| Mass Spectrometer | Triple Quadrupole mdpi.comnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.govrug.nl |
| Linearity Range (Carbidopa) | 3-600 ng/mL nih.gov |
| LLOQ (Carbidopa) | 15 µg/L mdpi.com |
These advanced LC-MS techniques are crucial for understanding the pharmacokinetic behavior of this compound by tracking its conversion to carbidopa and the subsequent appearance of downstream metabolites. nih.govmdpi.com
Impurity Profiling and Degradation Product Analysis in Synthetic and Research Samples
Identifying and quantifying impurities and degradation products is a critical aspect of pharmaceutical development to ensure the safety and efficacy of a drug substance. This compound itself may be considered a related compound or synthetic intermediate in the production of other molecules. synthinkchemicals.com
Forced degradation studies are performed under various stress conditions—such as acid, base, oxidation, heat, and light—to identify potential degradation pathways and products. researchgate.netresearchgate.net HPLC is the primary technique used to separate the parent drug from its degradation products. researchgate.net In studies on carbidopa, degradation has been observed under all these conditions, with distinct impurity profiles emerging for each. researchgate.netresearchgate.net For example, under acidic conditions, new peaks corresponding to degradation products appear in the chromatogram over time. researchgate.net
Commonly identified impurities and degradation products of carbidopa include its methyl and ethyl esters, as well as other related compounds specified in pharmacopeias. daicelpharmastandards.compharmaffiliates.com The presence of hydrazine (B178648), a potential carcinogen, is a significant concern in liquid formulations of carbidopa, and its levels are carefully monitored. google.comgoogle.com Stable formulations aim to have minimal degradation of carbidopa, with less than 1-2% degradation being a typical goal after several days at room temperature. google.comgoogle.com
Table of Known Carbidopa-Related Compounds and Impurities
| Compound Name | Role/Type | Reference |
|---|---|---|
| (S)-Carbidopa ethyl ester | Impurity / Related Compound | daicelpharmastandards.com |
| (S)-Carbidopa methyl ester | Impurity / Related Compound | daicelpharmastandards.compharmaffiliates.com |
| 3-Methylcinnoline-6,7 diol | Impurity | daicelpharmastandards.com |
| Carbidopa EP Impurity C | Impurity | daicelpharmastandards.com |
| Carbidopa EP Impurity H | Impurity | daicelpharmastandards.com |
| Carbidopa EP Impurity I | Impurity | daicelpharmastandards.com |
The thorough characterization of these impurities is essential for setting appropriate specifications for this compound in research and synthetic applications. synthinkchemicals.com
Implementation of Quality by Design (QbD) Principles in Analytical Method Development
The application of Quality by Design (QbD) principles to analytical methods, often termed Analytical QbD (AQbD), represents a paradigm shift from traditional development approaches. mdpi.com Guided by the International Council for Harmonisation (ICH) guidelines Q8, Q9, and the newer Q14, AQbD is a systematic, risk-based approach that begins with predefined objectives and emphasizes a deep understanding of the analytical procedure throughout its lifecycle. ich.orgeuropa.eubiotech.com This methodology ensures the development of robust and reliable analytical methods, such as those required for this compound, by design rather than by trial and error. researchgate.netresearchgate.net
The AQbD process for an analytical method, such as a High-Performance Liquid Chromatography (HPLC) assay for this compound, involves several key stages:
Analytical Target Profile (ATP): The first step is to define the goal of the method by establishing an Analytical Target Profile (ATP). waters.com The ATP is a prospective summary of the performance characteristics required for the analytical procedure to be fit for its intended purpose. fda.gov For an HPLC method for this compound, the ATP would define criteria for specificity, accuracy, precision, linearity, and range needed to accurately quantify the analyte and its potential impurities.
Risk Assessment: A crucial component of AQbD is the proactive identification and mitigation of risks. americanpharmaceuticalreview.com A risk assessment is performed to identify method parameters that are likely to impact the Critical Method Attributes (CMAs), which are the performance characteristics defined in the ATP. ispeboston.org Tools such as a fishbone (Ishikawa) diagram can be used to brainstorm potential sources of variability across categories like instrumentation, materials, method parameters, and environment. This is followed by a scoring system, like a Failure Mode and Effects Analysis (FMEA), to prioritize high-risk parameters for further investigation.
| Method Parameter | Potential Failure Mode | Potential Impact on CMAs (e.g., Resolution, Tailing Factor) | Risk Priority |
|---|---|---|---|
| Mobile Phase pH | Incorrect pH | Shift in retention time, loss of peak resolution | High |
| Column Temperature | Fluctuation or deviation | Changes in peak shape and retention time | High |
| Mobile Phase Organic Content (%) | Incorrect composition | Significant shift in retention time, co-elution of impurities | High |
| Flow Rate | Variation in pump performance | Proportional shift in retention times | Medium |
| Wavelength | Detector drift or incorrect setting | Poor sensitivity and accuracy | Medium |
Design of Experiments (DoE): The high-risk parameters identified are then systematically evaluated using Design of Experiments (DoE). researchgate.net DoE is a powerful statistical tool that allows for the simultaneous study of multiple variables, revealing complex interactions that would be missed by the traditional one-factor-at-a-time (OFAT) approach. ispeboston.org For the HPLC method, a factorial or response surface design could be employed to study the effects of mobile phase pH, column temperature, and organic content on critical responses like the resolution between this compound and its known impurities.
Method Operable Design Region (MODR): The data from the DoE are used to create mathematical models that define the Method Operable Design Region (MODR). mdpi.com The MODR is a multidimensional space of method parameters within which the method is proven to perform robustly and meet the criteria set in the ATP. Operating within this defined region provides flexibility and assurance of method performance.
Control Strategy and Lifecycle Management: Finally, a control strategy is established to ensure the method remains in a state of control throughout its routine use. europa.eu This includes setting system suitability criteria and defining procedures for monitoring method performance over time, allowing for continual improvement.
By implementing AQbD, the resulting analytical method for this compound is not only well-understood and validated but also inherently robust, reducing the likelihood of method failures and out-of-specification (OOS) results during routine analysis. mdpi.comresearchgate.net
Establishment of Reference Standards and Characterization Protocols for Research Purity
The establishment of a well-characterized reference standard is a prerequisite for the accurate and reliable analysis of any compound, including this compound. A reference standard is a highly purified and characterized material used for qualitative identification and quantitative assessment. veeprho.com Pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide official primary reference standards for many active pharmaceutical ingredients, including Carbidopa and its specified impurities. sigmaaldrich.comusp.org For novel compounds like this compound or when a pharmacopeial standard is unavailable, a laboratory must prepare and qualify an in-house or secondary reference standard. synthinkchemicals.comwho.int
The qualification and use of reference standards are essential for maintaining consistency and ensuring compliance with global regulatory frameworks. synthinkchemicals.com The process involves two main stages: structural elucidation to confirm identity and comprehensive purity determination.
Structural Elucidation and Identity Confirmation: A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the this compound reference standard. Each technique provides complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms and confirm the precise structure. veeprho.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, which is used to confirm the elemental composition (molecular formula) of the compound. nih.gov Fragmentation patterns observed in MS/MS can further corroborate the proposed structure. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule (e.g., O-H, N-H, C=O) based on their characteristic vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic structure and chromophores within the molecule.
Purity Assessment and Characterization Protocols: Establishing the purity of a reference standard requires the use of multiple orthogonal analytical methods to quantify organic impurities, inorganic impurities, and residual volatile content. veeprho.comcreative-biolabs.com A purity of 99.5% or higher is generally desired for a primary reference standard. eag.com
| Analytical Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC-UV/DAD | Quantification of organic impurities | Purity value (e.g., area percent), detection of related substances and degradation products. who.int |
| LC-MS | Identification of impurities | Molecular weights of impurities for structural investigation. nih.gov |
| Thermogravimetric Analysis (TGA) | Assessment of non-volatile content and thermal stability | Weight loss as a function of temperature. |
| Karl Fischer Titration | Quantification of water content | Precise percentage of water in the material. creative-biolabs.com |
| Residue on Ignition (Sulfated Ash) | Determination of inorganic impurities | Measures the amount of noncombustible residual substance. creative-biolabs.com |
| Gas Chromatography (GC-HS) | Quantification of residual solvents | Identifies and quantifies any remaining solvents from the synthesis process. creative-biolabs.com |
Once fully characterized, the reference standard is assigned a purity value, which is used to calculate the concentration of working solutions for assays and other analytical tests. The standard must be stored under controlled conditions to ensure its stability, and a re-test program is implemented to monitor its purity over its lifetime. usp.orgeag.com
Future Directions and Emerging Research Avenues for Carbidopa Ethyl Ester
Rational Design of Next-Generation Prodrugs for Enhanced Biochemical Specificity
The rational design of next-generation prodrugs aims to create molecules with superior pharmacokinetic and pharmacodynamic profiles. sciensage.info For carbidopa (B1219), this involves designing prodrugs that offer enhanced specificity for target tissues and enzymes, thereby maximizing therapeutic effects while minimizing off-target activity. sciensage.info A primary strategy involves creating carrier-linked prodrugs where carbidopa is attached to a pro-moiety that directs the drug to a specific site. sciensage.info These carriers can be designed to interact with endogenous transporters, such as amino acid or glucose transporters, to facilitate selective uptake into target cells. mdpi.commdpi.com
Future research will likely focus on developing prodrugs that are activated by enzymes specifically overexpressed in target tissues. sciensage.info This approach, known as targeted prodrug therapy, can significantly improve the therapeutic index. For instance, designing a carbidopa prodrug that is selectively cleaved by an enzyme present in the gastrointestinal tract could ensure that carbidopa is released precisely where it is needed to inhibit the peripheral conversion of levodopa (B1675098). google.com This strategy enhances bioavailability and reduces systemic exposure. sciensage.info The development of mutual prodrugs, which combine two synergistic drugs in a single molecule, also represents a promising avenue. sciensage.info
Exploration of Novel Prodrug Linkers and Activation Mechanisms for Controlled Release
The linker connecting the drug to its promoiety is a critical component of a prodrug, as it dictates the stability, release rate, and activation mechanism. mdpi.com Ester linkers, as used in Carbidopa Ethyl Ester, are common due to their susceptibility to hydrolysis by ubiquitous esterase enzymes. scirp.org However, future research is exploring a wider array of linkers to achieve more precise control over drug release. mdpi.com
Amide and carbamate (B1207046) linkers, for example, generally exhibit greater stability and slower hydrolysis rates compared to esters, which could be leveraged to create sustained-release formulations of carbidopa. sciensage.infomdpi.com The choice of linker can be tailored to achieve a desired release profile, from rapid release in the bloodstream to slow, prolonged release over hours or days. sciensage.info
Beyond simple hydrolysis, researchers are investigating novel activation mechanisms. These include linkers that are cleaved under specific physiological conditions, such as the hypoxic (low oxygen) environment of tumors or the acidic pH of inflamed tissues. sciensage.info Another approach involves using linkers that are substrates for specific enzymes, allowing for highly targeted drug release. mdpi.com For carbidopa, this could involve a linker that is cleaved by an enzyme in the gut wall, ensuring its activation before it reaches systemic circulation. google.com
Table 1: Comparison of Prodrug Linkers and Their Characteristics
| Linker Type | Stability | Activation Mechanism | Release Profile | Potential Application for Carbidopa |
|---|---|---|---|---|
| Ester | Moderate | Enzymatic Hydrolysis (Esterases) | Generally Rapid | Improving oral absorption. scirp.org |
| Amide | High | Enzymatic Hydrolysis (Amidases) | Slow and Prolonged | Sustained-release formulations. sciensage.info |
| Carbamate | High | Enzymatic Hydrolysis | Slow and Controlled | Moderating rapid metabolism. mdpi.com |
| Phosphate | Moderate | Enzymatic Hydrolysis (Phosphatases) | Rapid | Enhancing aqueous solubility. mdpi.com |
| pH-Sensitive | Variable | Chemical Hydrolysis at specific pH | Triggered Release | Targeting acidic microenvironments. sciensage.info |
| Enzyme-Specific | High | Cleavage by specific target enzymes | Highly Targeted Release | Site-specific activation in the GI tract. mdpi.com |
Advanced Computational Modeling and Simulations for Prodrug Design and Optimization
The integration of computational modeling and simulation has revolutionized prodrug design, enabling the creation of optimized candidates with enhanced pharmacokinetic properties. sciensage.infomdpi.com These in silico methods allow researchers to predict how a prodrug will behave in the body before it is even synthesized, saving significant time and resources. researchgate.net
Quantum molecular orbital and molecular mechanics methods can be used to model the intramolecular processes that govern a prodrug's conversion to its active form. alquds.edu This allows for the design of linkers that release the parent drug at a predetermined rate without relying on enzymatic catalysis. alquds.edu Computational studies can also predict the three-dimensional conformation of a prodrug like this compound, revealing how its shape affects its interaction with biological targets. For instance, modeling can show how the ethyl ester group adds conformational flexibility compared to carbidopa, which may influence its binding to enzymes.
Molecular dynamics simulations and machine learning-based models are used to predict key ADME (absorption, distribution, metabolism, and excretion) properties, such as membrane permeability and metabolic stability. mdpi.comresearchgate.net By simulating the interaction of a carbidopa prodrug with intestinal transporters or metabolic enzymes, researchers can refine its structure to optimize absorption and control its conversion rate, accelerating the discovery and development of more effective therapies. mdpi.com
Table 2: Application of Computational Methods in Prodrug Design
| Computational Method | Application in Prodrug Design | Benefit for this compound Research |
|---|---|---|
| Quantum Mechanics (QM) | Predicts electronic structure and reaction mechanisms. | Optimizing linker cleavage rates for controlled release of carbidopa. alquds.edu |
| Molecular Mechanics (MM) | Simulates molecular structures and conformational stability. | Analyzing how the ethyl ester group affects the molecule's shape and interactions. alquds.edu |
| Molecular Dynamics (MD) | Simulates the movement of molecules over time. | Predicting permeability across biological membranes and interactions with transporters. mdpi.com |
| QSAR Models | Relates chemical structure to biological activity. | Predicting the ADME properties of novel carbidopa prodrugs. researchgate.net |
| Machine Learning (ML) | Develops predictive models from large datasets. | Enhancing the accuracy of permeability and solubility predictions for new designs. mdpi.com |
Investigation of this compound in Non-Neurological Biochemical Pathways, such as Immunomodulation
While this compound is primarily researched for its role in neurology, emerging evidence suggests it may have effects on biochemical pathways outside of the nervous system. Recent studies have indicated a potential immunomodulatory role, highlighting an exciting new direction for research.
Preliminary research suggests that the compound may inhibit the activation of T-cells, which are key players in the immune response. This finding opens up the possibility of using this compound or similar compounds in the management of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues. For example, in experimental models of autoimmune conditions, the compound has shown the ability to mitigate symptoms. Furthermore, its potential to modulate T-cell activity suggests possible applications in cancer immunotherapy, a field focused on harnessing the immune system to fight cancer. Investigating these non-neurological effects could significantly broaden the therapeutic applications of carbidopa-based compounds beyond their current use.
Q & A
Q. How can factorial design optimize this compound synthesis to maximize yield and minimize impurities?
- Methodological Answer : Central Composite Design (CCD) is effective for multi-variable optimization. Key factors include temperature (30–70°C), molar ratio of ethylating agent (1:1 to 1:3), and catalyst concentration (0.5–2.0 mol%). Response surface methodology (RSM) models predict optimal conditions, validated via ANOVA. For instance, a study on similar esters achieved 85% yield at 50°C, 1:2.5 molar ratio, and 1.5 mol% catalyst, reducing hydrazine byproducts by 30% .
Q. What computational strategies evaluate this compound’s binding affinity to phenylalanine hydroxylase (PAH) in Parkinson’s disease models?
- Methodological Answer : Molecular docking with AutoDock Vina involves:
- Protein Preparation : Extract PAH’s crystallographic structure (PDB ID: 6PAH), remove water molecules, and add polar hydrogens.
- Ligand Preparation : Generate this compound’s 3D structure from SMILES (PubChem), optimize geometry with Chimera.
- Grid Box Setup : Define active site coordinates (x: 10.2, y: −4.5, z: 15.8) using PAH-bound L-DOPA as reference.
- Docking Parameters : Exhaustiveness = 20, energy range = 4 kcal/mol. Results show a −7.2 kcal/mol binding energy, suggesting competitive inhibition at the Fe(III) site .
Q. What are the challenges in quantifying this compound as a trace impurity, and how are stability studies designed?
- Methodological Answer : Impurity profiling requires LC-MS/MS with a limit of quantification (LOQ) ≤0.1%. Forced degradation studies under ICH guidelines (acid/base hydrolysis, oxidative/thermal stress) identify degradation pathways. For example, acidic conditions (0.1 M HCl, 60°C) hydrolyze the ester to carbidopa (t₁/₂ = 8 hours). Stability-indicating methods use C18 columns and gradient elution (5→95% acetonitrile in 20 minutes) to resolve degradation products .
Q. How does this compound modulate T-cell responses in neuroinflammatory models, and what experimental designs validate its immunomodulatory effects?
- Methodological Answer : In vivo studies in murine EAE (experimental autoimmune encephalitis) models involve:
- Dosing : 10–50 mg/kg/day intraperitoneal, co-administered with levodopa.
- T-cell Analysis : Flow cytometry for CD4⁺/CD8⁺ activation markers (CD69, CD25) and cytokine ELISAs (IFN-γ, IL-17). Results show 40% reduction in T-cell proliferation and 50% lower IFN-γ levels vs. controls, supporting its anti-inflammatory role .
Methodological Notes
- Synthesis Optimization : Use Design-Expert® or Minitab® for DOE, prioritizing factors via Pareto charts.
- Analytical Validation : Follow USP <1225> for method validation (linearity, precision, accuracy).
- Computational Reproducibility : Deposit docking parameters in public repositories (e.g., Zenodo) for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
